molecular formula C7H12O3 B3125659 Methyl 3-hydroxycyclopentanecarboxylate CAS No. 32811-76-0

Methyl 3-hydroxycyclopentanecarboxylate

Cat. No.: B3125659
CAS No.: 32811-76-0
M. Wt: 144.17 g/mol
InChI Key: ASZRODBLMORHAR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-hydroxycyclopentanecarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxycyclopentanecarboxylate can be synthesized through the reduction of methyl 3-oxocyclopentanecarboxylate. A common method involves the use of sodium borohydride as a reducing agent in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at room temperature for a couple of hours, then cooled and acidified to pH 6 using hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 3-oxocyclopentanecarboxylic acid.

    Reduction: Reduction of the ester group can produce 3-hydroxycyclopentanol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-hydroxycyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxocyclopentanecarboxylate
  • 3-hydroxycyclopentanecarboxylic acid
  • Methyl 3-hydroxycyclohexanecarboxylate

Uniqueness

Methyl 3-hydroxycyclopentanecarboxylate is unique due to its specific combination of a hydroxyl group and a methyl ester on a cyclopentane ring. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

methyl 3-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215959
Record name Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32811-76-0
Record name Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32811-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxycyclopentane-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of methyl 3-oxocyclopentanecarboxylate (9.58 g, 67.5 mmol) in THF (100 ml) was added to a slurry of sodium borohydride (3.8 g, 100 mmol) in THF (100 ml). The mixture was stirred at 23° C. for 2 h, cooled to 0° C. and acidified to pH 6 with 1M hydrochloric acid. The mixture was extracted with EtOAc (2×100 ml) and the organic extracts were washed with water and saturated sodium chloride (100 ml each). The extracts were dried and the solvent was evaporated in vacuo to give the title compound as a colorless liquid, 6.66 g (68% yield), (a mixture of two isomers); ir (liq.) νmax : 3450, 1725 cm-1 : 1Hmr (CDCl3) δ: 4.30 (m, 1H, H-3), 3.70-3.67 (2×s, 3H, OMe), 2.9 (m, 1H, H-1), 2.8 (s, 1 H, OH) and 2.3-1.6 ppm (m, 6H, CH2).
Quantity
9.58 g
Type
reactant
Reaction Step One
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3.8 g
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100 mL
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100 mL
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0 (± 1) mol
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Yield
68%

Synthesis routes and methods II

Procedure details

Sodium borohydride (442.6 mg, 11.70 mmol) was added portionwise to a solution of methyl 3-oxocyclopentane-carboxylate A-10 (1.66 g, 11.70 mmol) in absolute ethanol (42.0 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 90 mins, then quenched slowly with a 1 N aqueous solution of hydrogen chloride (10 mL), and concentrated to ca. 15 mL under reduced pressure. The aqueous layer was extracted with methylene chloride (3×50 mL); the combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure to give crude methyl 3-hydroxycyclopentanecarboxylate A-11 as a yellow oil (1.33 g, Yield=79%). This material was used for next step without purification. MS (ESI), [M+1]+ 145.
Quantity
442.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-oxo-cyclopentanecarboxylic acid methyl ester (2.0 g, 1.0 eq) was dissolved in methanol (15 mL) and cooled to 0° C. NaBH4 (0.53 g) was added and the mixture was stirred at 0° C. for 30 min. The mixture was quenched with acetic acid (0.5 mL) and the methanol was evaporated. The residue was taken up in ethyl acetate, washed with water, dried and evaporated. Purification by flash chromatography on silica gel with a dichloromethane/ethyl acetate gradient yielded the title compound as mixture of the cis and trans isomers. Colorless liquid, 1.6 g, 78%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
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Reaction Step One
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Quantity
0.53 g
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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